

Spectroscopic Analysis of Cephradine Monohydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Cephradine Monohydrate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **Cephradine Monohydrate**, a first-generation cephalosporin antibiotic. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for these analyses. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, quality control, and analysis of this important pharmaceutical compound.

Introduction to Cephradine Monohydrate

Cephradine is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its bactericidal action results from the inhibition of bacterial cell wall synthesis. The monohydrate form is commonly used in pharmaceutical formulations. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quantitative analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Cephradine Monohydrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of Cephradine provide detailed information about its chemical environment.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cephradine

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.35	m	Aromatic CH
5.85	d	H-7
5.45	d	H-6
5.15	S	CH (cyclohexadienyl)
3.55	m	CH2 (cyclohexadienyl)
3.45	d	CH2-S
2.80	m	CH2 (cyclohexadienyl)
2.15	S	CH3

Note: The data presented is based on predicted spectra from the Human Metabolome Database and may vary from experimental values.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cephradine



Chemical Shift (δ) ppm	Assignment
174.5	C=O (carboxyl)
172.0	C=O (amide)
168.0	C=O (β-lactam)
135.0	Aromatic C
130.0	Aromatic C
128.0	Aromatic C
125.0	Aromatic C
60.0	C-6
58.0	C-7
57.0	CH (cyclohexadienyl)
30.0	CH2-S
28.0	CH2 (cyclohexadienyl)
25.0	CH2 (cyclohexadienyl)
21.0	СНЗ

Note: The data presented is based on predicted spectra from the Human Metabolome Database and may vary from experimental values.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Cephradine Monohydrate** shows characteristic absorption bands corresponding to its key structural features.

Table 3: Key IR Absorption Bands for Cephradine Monohydrate



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400 - 3500	O-H stretch	Water of hydration
3200 - 3400	N-H stretch	Amine and Amide
3000 - 3100	C-H stretch	Aromatic and Olefinic
2850 - 2950	C-H stretch	Aliphatic
1750	C=O stretch	β-Lactam carbonyl[3][4]
1680	C=O stretch	Amide I
1640	C=O stretch	Carboxylate
1520	N-H bend	Amide II
1370	C-H bend	Methyl

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of Cephradine. The absorption maximum is influenced by the solvent used.

Table 4: UV-Vis Absorption Data for Cephradine

Solvent	λmax (nm)
Water	254[5][6][7][8]
Methanol	~260

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Cephradine Monohydrate**.

NMR Spectroscopy

Sample Preparation:



- Weigh approximately 10-20 mg of **Cephradine Monohydrate**.
- Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.
- Ensure the solution is clear and free of any particulate matter.

Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data with appropriate Fourier transformation, phasing, and baseline correction.
- 13C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):



- Thoroughly grind a small amount (1-2 mg) of **Cephradine Monohydrate** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Transfer the mixture to a pellet press.
- Apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is usually presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of Cephradine Monohydrate of a known concentration (e.g., 100 μg/mL) in a suitable solvent (e.g., deionized water or methanol).[5]
- Ensure the solid is completely dissolved.
- Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.

Instrumentation and Data Acquisition:

- Instrument: A double-beam UV-Vis spectrophotometer.
- Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

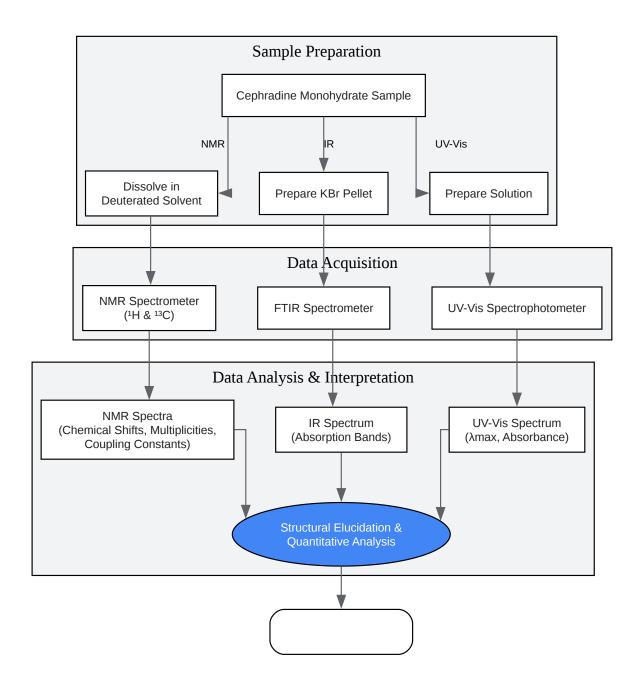


- Fill a matched quartz cuvette with the sample solution.
- Scan the sample over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[5]
- For quantitative measurements, measure the absorbance of the standard and sample solutions at the λ max.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of **Cephradine Monohydrate**, from sample handling to final data interpretation and structural confirmation.





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Caption: Workflow for Spectroscopic Analysis of Cephradine Monohydrate.

The interpretation of the collective spectroscopic data allows for the unambiguous confirmation of the chemical structure of **Cephradine Monohydrate**. The ¹H and ¹³C NMR spectra provide a



detailed map of the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups such as the β -lactam ring, amide, carboxylic acid, and the water of hydration. Finally, the UV-Vis spectrum serves as a reliable tool for quantitative determination in various matrices. Together, these techniques provide a comprehensive spectroscopic profile essential for the quality assurance of this vital antibiotic.

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